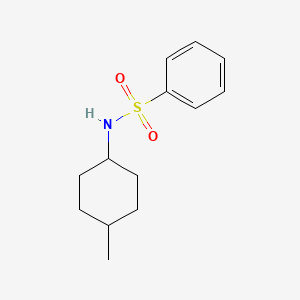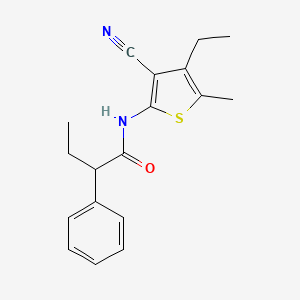![molecular formula C20H22N4O3S B10979231 trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B10979231.png)
trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide is a complex organic compound that features a quinazoline core, a thiazole ring, and a cyclohexane carboxamide group.
Preparation Methods
The synthesis of 4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide involves multiple steps. One common method includes the reaction of isatins with o-amino N-aryl/alkyl benzamides in the presence of I2/TBHP (tert-butyl hydroperoxide) as a mediator . This domino synthesis approach allows for the formation of the quinazoline core through oxidative rearrangement. The reaction conditions typically involve refluxing in ethanol, which facilitates the formation of the desired product with good yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The quinazoline core can be oxidized under specific conditions to form quinazolinones.
Reduction: The compound can be reduced to form dihydroquinazolines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to act as a DNA intercalator, binding to DNA and disrupting its function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound also targets specific enzymes involved in cell proliferation, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
2,3-dihydroquinazolin-4(1H)-ones: These compounds share the quinazoline core and have similar biological activities.
N-aryl/alkyl benzamides: These compounds are structurally related and also exhibit anticancer properties. What sets 4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide apart is its unique combination of a quinazoline core, a thiazole ring, and a cyclohexane carboxamide group, which contributes to its enhanced biological activity and specificity.
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H22N4O3S/c1-12-11-28-19(21-12)23-17(25)14-8-6-13(7-9-14)10-24-18(26)15-4-2-3-5-16(15)22-20(24)27/h2-5,11,13-14H,6-10H2,1H3,(H,22,27)(H,21,23,25) |
InChI Key |
NASAJJLPTGGXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10979160.png)
![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10979165.png)

![2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B10979176.png)

![N-cyclooctyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10979180.png)
![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B10979185.png)

![4-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B10979198.png)
![2-{[2-(Piperidin-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10979204.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B10979209.png)
![Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10979214.png)
